alpha-Ethylbenzylaminium alpha-Ethylbenzylaminium 1-phenylpropan-1-aminium is a primary ammonium ion that is the conjugate acid of 1-phenylpropan-1-amine, obtained from the protonation of the amino group. Major microspecies at pH 7.3. It is a conjugate acid of a 1-phenylpropan-1-amine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1933193
InChI: InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/p+1
SMILES:
Molecular Formula: C9H14N+
Molecular Weight: 136.21 g/mol

alpha-Ethylbenzylaminium

CAS No.:

Cat. No.: VC1933193

Molecular Formula: C9H14N+

Molecular Weight: 136.21 g/mol

* For research use only. Not for human or veterinary use.

alpha-Ethylbenzylaminium -

Specification

Molecular Formula C9H14N+
Molecular Weight 136.21 g/mol
IUPAC Name 1-phenylpropylazanium
Standard InChI InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/p+1
Standard InChI Key AQFLVLHRZFLDDV-UHFFFAOYSA-O
Canonical SMILES CCC(C1=CC=CC=C1)[NH3+]

Introduction

Chemical Structure and Basic Properties

Alpha-Ethylbenzylaminium refers to the ammonium salt form of alpha-Ethylbenzylamine, which features a phenyl group and an ethyl group attached to the alpha carbon, along with an ammonium functionality. This structure differentiates it from the more commonly studied alpha-Methylbenzylamine (1-Phenylethylamine or α-PEA), which contains a methyl group instead of an ethyl group at the alpha position.

While specific data on alpha-Ethylbenzylaminium is limited, we can examine related compounds to understand its likely properties. For comparison, alpha-Methylbenzylamine, which shares structural similarities, has the following physical properties:

PropertyValue for related compound (α-Methylbenzylamine)
Melting point-65°C
Boiling point185°C (756 mm Hg)
Density0.94 g/mL at 25°C
Vapor pressure0.7 hPa (20°C)
Flash point175°F
Water Solubility4.2 g/100 mL (20°C)
pKa9.04±0.10 (Predicted)
LogP1.31 at 25°C
Physical formClear colorless to light yellow liquid

Alpha-Ethylbenzylaminium, as an ammonium salt, would likely exhibit greater water solubility and different physical properties than its free amine form due to its ionic nature.

Structural Analogs and Comparative Chemistry

The closest structural analog to alpha-Ethylbenzylaminium with substantial research documentation is alpha-Methylbenzylamine (1-PEA). The latter is described as "the organic compound with the formula C₆H₅CH(NH₂)CH₃" and is a "colorless liquid often used in chiral resolutions" . Alpha-Methylbenzylamine is relatively basic and forms stable ammonium salts and imines, properties that would likely be shared by alpha-Ethylbenzylaminium, though with potential differences in reactivity due to the ethyl versus methyl substitution.

Alpha-Methylbenzylamine exists as two optical isomers (R(+) and S(-)) due to the asymmetric carbon atom, a feature that would also be present in alpha-Ethylbenzylaminium . This chirality makes these compounds valuable in asymmetric synthesis and as resolving agents for other chiral compounds.

Optical Activity and Chiral Properties

The presence of an asymmetric carbon in alpha-Ethylbenzylaminium makes it a chiral compound with R and S enantiomers. This property is particularly valuable in pharmaceutical and fine chemical synthesis.

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